molecular formula C14H21N3O3 B1451151 (4-Hydroxyimino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester CAS No. 952182-11-5

(4-Hydroxyimino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester

Cat. No. B1451151
CAS RN: 952182-11-5
M. Wt: 279.33 g/mol
InChI Key: KRLFPXNJRLONFS-SFQUDFHCSA-N
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Description

(4-Hydroxyimino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester (HIPB-TBE) is a small molecule compound with a wide range of applications in scientific research. HIPB-TBE is a member of the carbamate family of compounds, which are characterized by their ability to form reversible covalent bonds with proteins and other molecules. As a result, HIPB-TBE has been used in a variety of research applications, ranging from protein engineering to drug discovery.

Scientific Research Applications

Biotechnological Production and Applications

Lactic acid, a key hydroxycarboxylic acid produced from biomass, serves as a precursor for various chemicals, showcasing the potential of biotechnological routes in synthesizing derivatives from basic chemical structures for green chemistry applications. This approach might be analogous to exploring biotechnological synthesis routes for compounds similar to “(4-Hydroxyimino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester” for use in sustainable chemistry and materials science (Gao, Ma, & Xu, 2011).

Environmental Biodegradation

Understanding the biodegradation and fate of structurally complex compounds in environmental contexts, such as ethyl tert-butyl ether (ETBE), sheds light on the potential environmental impacts and degradation pathways of synthetic chemicals, including esters and ethers. This knowledge is crucial for assessing the ecological safety and designing environmentally friendly derivatives of complex compounds like “(4-Hydroxyimino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester” (Thornton et al., 2020).

Chemical Modifications and Applications

The chemical modification of xylan into biopolymer ethers and esters with specific functional groups illustrates the potential of chemical routes to alter and enhance the properties of natural polymers. This principle can be applied to modifying compounds like “(4-Hydroxyimino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester” for specific industrial or pharmaceutical applications (Petzold-Welcke et al., 2014).

Synthetic Applications in Medicine and Industry

Investigations into the rate-limiting steps in the decarbamoylation of acetylcholinesterases by carbamates reveal insights into the mechanisms of action of carbamate inhibitors, which are structurally related to carbamic acid derivatives. Such studies are critical for designing effective enzyme inhibitors with potential therapeutic applications (Rosenberry & Cheung, 2019).

properties

IUPAC Name

tert-butyl N-[(4E)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-10-6-8-12(17-19)11-7-4-5-9-15-11/h4-5,7,9,19H,6,8,10H2,1-3H3,(H,16,18)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLFPXNJRLONFS-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=NO)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC/C(=N\O)/C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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